2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
Target of Action
The compound 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . Boronic acids are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding . They can form reversible covalent complexes with proteins, particularly with serine or threonine residues in the active site of enzymes .
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt protein-protein interactions, and even modulate ion channels .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
Depending on the target, boronic acids can inhibit enzyme activity, disrupt protein-protein interactions, or modulate ion channel function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules (such as proteins or ions) can also influence the compound’s action, efficacy, and stability .
Future Directions
The use of boronic esters in organic synthesis is a well-established field, but researchers are always looking for new applications and more efficient reaction conditions. This compound, with its unique combination of substituents, could potentially be used in the synthesis of new pharmaceuticals or other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Used in similar coupling reactions and has comparable reactivity.
Uniqueness
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .
Properties
CAS No. |
2093152-46-4 |
---|---|
Molecular Formula |
C19H22BClO3 |
Molecular Weight |
344.6 |
Purity |
95 |
Origin of Product |
United States |
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